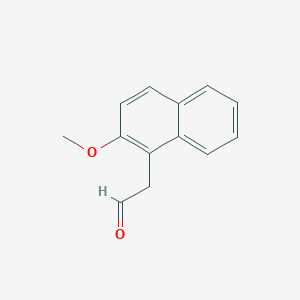
2-(2-Methoxynaphthalen-1-yl)acetaldehyde
Übersicht
Beschreibung
“2-(2-Methoxynaphthalen-1-yl)acetaldehyde” is a chemical compound with the formula C13H12O2 and a molecular weight of 200.23 g/mol . It belongs to the categories of Aldehydes and Ketones . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H12O2 . The exact structure would be available in the documents provided by the suppliers .Wissenschaftliche Forschungsanwendungen
Reductive PET Cycloreversion of Oxetanes : The compound 1-methoxynaphthalene, closely related to 2-(2-Methoxynaphthalen-1-yl)acetaldehyde, has been utilized as an electron-transfer photosensitizer in the reductive PET cycloreversion of oxetanes. This research demonstrated the reaction from the singlet excited state of the sensitizer, leading to products different from those used in the Paterno-Büchi synthesis (Pérez-Ruíz, Izquierdo, & Miranda, 2003).
Selective Engineering in O-Methylation : 2-Methoxynaphthalene, a derivative of this compound, is an important intermediate in the production of drugs like naproxen. The study on catalytic methylation of 2-naphthol using dimethyl carbonate presented insights into the reaction mechanism and kinetics, showing the potential for greener production methods (Yadav & Salunke, 2013).
Shape-Selective Acylation : The acylation of 2-Methoxynaphthalene with acetic anhydride on various zeolite catalysts like Beta (ITQ-17) has shown significant findings in selectivity and reaction mechanisms. These studies contribute to understanding the diffusion and reaction pathways in zeolite catalysis (Botella et al., 2003).
Applications in Liquid Chromatography : The use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of important thiols indicates potential applications in analytical chemistry (Gatti et al., 1990).
Synthesis of Pharmaceutical Intermediates : The compound's derivatives have been utilized in the synthesis of pharmaceutical intermediates, such as in the acetylation of 2-methoxynaphthalene with acetic anhydride over zeolites, leading to precursors of anti-inflammatory drugs like Naproxen (Fromentin et al., 2000).
Acylation with Zeolite Catalysts : The acylation of 2-methoxynaphthalene over zeolite beta, resulting in products like 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene, shows the significance of zeolite catalysts in shaping product selectivity and reaction efficiency (Andy et al., 2000).
Esterase Assays Development : The development of fluorogenic esterase reporters using α-cyano-containing esters as substrates, including derivatives of 2-methoxynaphthalene, demonstrates the compound's utility in biochemical assay development (Shan & Hammock, 2001).
Friedel–Crafts Acylation Studies : Investigations into the Friedel–Crafts acylation of 2-methoxynaphthalene over various zeolite catalysts provide insights into the influence of reaction conditions, catalyst types, and acylating agents on product yield and selectivity (Das & Cheng, 2000).
Safety and Hazards
The safety and hazards of “2-(2-Methoxynaphthalen-1-yl)acetaldehyde” are outlined in its Material Safety Data Sheet (MSDS), which should be provided by the supplier . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid direct contact, inhalation, or ingestion .
Eigenschaften
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAVYDZXOVOAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156941-55-8 | |
| Record name | 2-(2-methoxynaphthalen-1-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid](/img/structure/B2534437.png)
![(2,6-difluorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2534438.png)
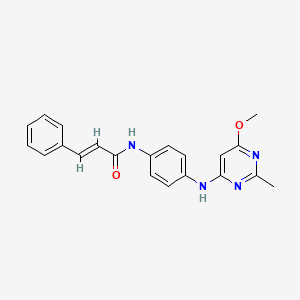
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2534440.png)
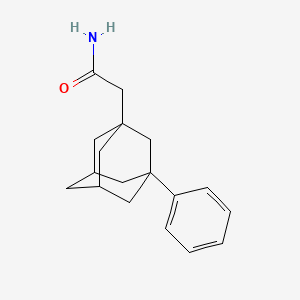
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)
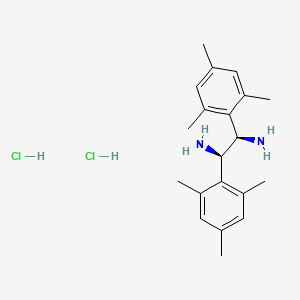
![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

![N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2534449.png)
![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)
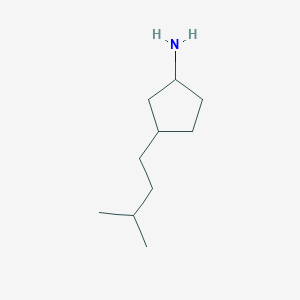
![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)